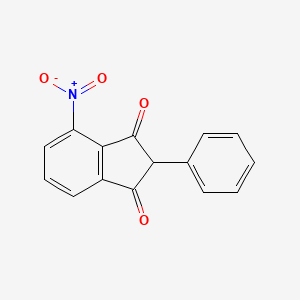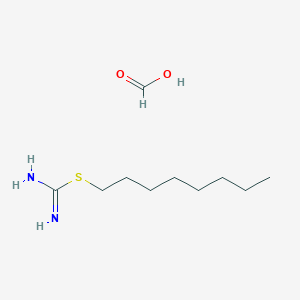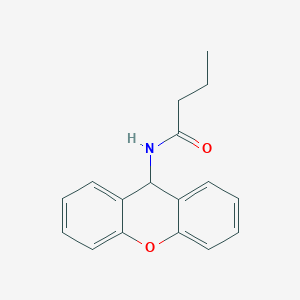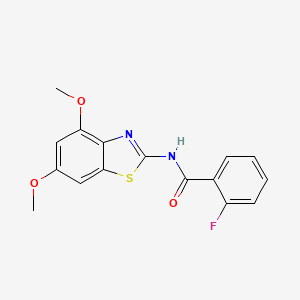![molecular formula C24H17ClO B14743831 (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone CAS No. 1557-88-6](/img/structure/B14743831.png)
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is an organic compound with the molecular formula C24H17ClO. This compound is characterized by the presence of a chlorophenyl group and a naphthalenylmethyl group attached to a central methanone structure. It is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (2-chlorophenyl)acetic acid and 1-naphthaldehyde as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds as follows:
- The (2-chlorophenyl)acetic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl2).
- The acyl chloride then reacts with 1-naphthaldehyde in the presence of AlCl3 to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO in acidic or basic medium.
Reduction: LiAlH in dry ether or NaBH in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Aplicaciones Científicas De Investigación
(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical products.
Mecanismo De Acción
The mechanism of action of (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
(2-Chlorophenyl)phenylmethanone: Similar structure but lacks the naphthalenylmethyl group.
(2-Bromophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone: Similar structure with a bromine atom instead of chlorine.
Uniqueness: (2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone is unique due to the presence of both chlorophenyl and naphthalenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Número CAS |
1557-88-6 |
|---|---|
Fórmula molecular |
C24H17ClO |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone |
InChI |
InChI=1S/C24H17ClO/c25-23-15-6-5-14-22(23)24(26)21-13-4-2-9-19(21)16-18-11-7-10-17-8-1-3-12-20(17)18/h1-15H,16H2 |
Clave InChI |
BAYLDVBUWKWQGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC3=CC=CC=C3C(=O)C4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



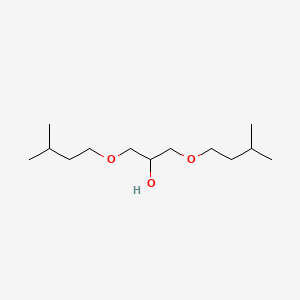
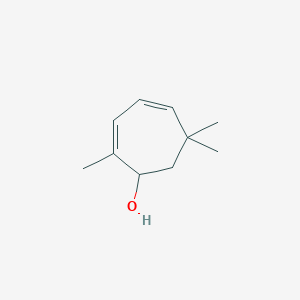
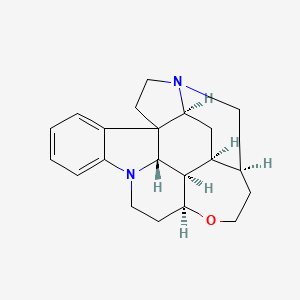
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)

